molecular formula C17H19ClN4O3S B3015781 4-chloro-N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 1105249-18-0

4-chloro-N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

Cat. No. B3015781
CAS RN: 1105249-18-0
M. Wt: 394.87
InChI Key: MLGIDLJRIHHSMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a useful research compound. Its molecular formula is C17H19ClN4O3S and its molecular weight is 394.87. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Structural Analysis

  • Novel Quinazolinone Derivatives Synthesis : Research demonstrates the synthesis of quinazolinone derivatives with potential antimicrobial activity, highlighting a methodology that could be applied to the synthesis and functional exploration of similar complex molecules like the specified benzamide derivative (Habib, Hassan, & El‐Mekabaty, 2012).

  • Thienopyrimidine Synthesis : A study on the novel transformations of amino and carbonyl/nitrile groups in Gewald thiophenes for thienopyrimidine synthesis provides insights into the chemical behavior and synthetic pathways that could be relevant for structurally related compounds (Pokhodylo, Shyyka, Savka, & Obushak, 2010).

Antimicrobial and Anticancer Activity

  • Antimicrobial and Analgesic Agents Synthesis : The synthesis of novel compounds derived from visnaginone and khellinone, exhibiting anti-inflammatory and analgesic activities, could suggest potential therapeutic applications for compounds with similar structural characteristics (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

  • Antiviral Activity Against Avian Influenza : A study presents a new synthesis route for benzamide-based 5-aminopyrazoles showing significant antiviral activities against avian influenza, indicating the potential pharmacological interest in similar compounds (Hebishy, Salama, & Elgemeie, 2020).

properties

IUPAC Name

4-chloro-N-[2-[2-(2-methoxyethylamino)-2-oxoethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN4O3S/c1-25-7-6-19-15(23)8-22-16(13-9-26-10-14(13)21-22)20-17(24)11-2-4-12(18)5-3-11/h2-5H,6-10H2,1H3,(H,19,23)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLGIDLJRIHHSMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)CN1C(=C2CSCC2=N1)NC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

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